5-bromo-3,4-dihydro-2H-pyran

Description

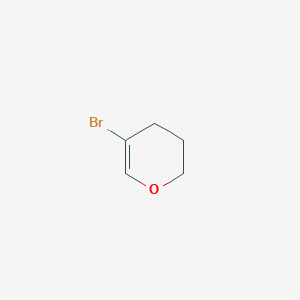

5-Bromo-3,4-dihydro-2H-pyran is a six-membered oxygen-containing heterocycle with a bromine substituent at the 5-position and two adjacent saturated carbons at positions 3 and 4 (Figure 1). For instance, some sources describe benzopyran derivatives (e.g., 5-bromo-3,4-dihydro-2H-1-benzopyran) with additional substituents, such as methyl groups or fused aromatic rings . These variations highlight the importance of precise structural identification in comparative analyses.

Structural analogs, such as fluorinated or alkyl-substituted dihydropyrans, are better characterized in terms of synthesis and reactivity .

Properties

IUPAC Name |

5-bromo-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-5-2-1-3-7-4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKLDMFBZUFZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416060 | |

| Record name | 5-bromo-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26274-19-1 | |

| Record name | 5-bromo-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 3,4-dihydro-2H-pyran. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of 5-bromo-3,4-dihydro-2H-pyran may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

5-bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of 5-bromo-3,4-dihydro-2H-pyran can yield the corresponding dihydropyran or tetrahydropyran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

Substitution Reactions: Various substituted pyran derivatives.

Oxidation Reactions: Pyranones and other oxygenated derivatives.

Reduction Reactions: Dihydropyran and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry:

5-bromo-3,4-dihydro-2H-pyran is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .

Biology and Medicine:

In biological research, 5-bromo-3,4-dihydro-2H-pyran derivatives have been investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These derivatives can act as lead compounds for the development of new pharmaceuticals .

Industry:

In the industrial sector, 5-bromo-3,4-dihydro-2H-pyran is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface modification .

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2H-pyran and its derivatives depends on the specific chemical reactions they undergo. For example, in substitution reactions, the bromine atom at the 5-position is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions vary based on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Fluorinated Dihydropyrans

Example : 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran (C₁₀H₁₅F₃O₃, MW: 240.22 g/mol)

Comparison with 5-Bromo-3,4-dihydro-2H-pyran :

- The bromine substituent in 5-bromo-3,4-dihydro-2H-pyran may exhibit similar electrophilic reactivity, but its smaller size compared to -CF₃ could reduce steric and electronic effects.

- No direct evidence of ring-opening reactions for the bromo derivative is provided, suggesting divergent reactivity profiles.

Fused-Ring Dihydropyrans

Example : Beta-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, C₁₅H₁₄O₃, MW: 242.27 g/mol)

Comparison with 5-Bromo-3,4-dihydro-2H-pyran :

- The bromo derivative lacks fused aromatic systems or functional groups (e.g., diketones), limiting direct biological comparability.

Alkyl-Substituted Dihydropyrans

Example : 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-chromene (C₁₂H₁₅BrO, MW: 259.15 g/mol)

- Structure : Benzopyran derivative with bromine at C5 and dimethyl groups at C2.

- Properties: Reported as a colorless or pale yellow crystal, stored at 2–8°C . Potential intermediate in synthesizing spiro compounds or pharmaceuticals .

Comparison with 5-Bromo-3,4-dihydro-2H-pyran :

- The benzopyran scaffold introduces aromaticity, altering electronic properties and stability compared to non-fused pyrans.

Research Findings and Mechanistic Insights

- Fluorinated Dihydropyrans : Reaction pathways are solvent- and acid-dependent, with TFA favoring electrophilic substitution and acetonitrile promoting ring-opening .

- Structural Influences : Substituents like -CF₃ or fused aromatic rings significantly alter electronic properties, reactivity, and biological activity compared to simpler brominated analogs.

Biological Activity

5-Bromo-3,4-dihydro-2H-pyran (C5H7BrO) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Overview of 5-Bromo-3,4-Dihydro-2H-Pyran

5-Bromo-3,4-dihydro-2H-pyran is a brominated derivative of 3,4-dihydro-2H-pyran. The presence of a bromine atom at the 5-position enhances its chemical reactivity and biological potential. This compound has been investigated for various biological activities including antimicrobial, antiviral, and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of 5-bromo-3,4-dihydro-2H-pyran exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antiviral Properties

The antiviral potential of 5-bromo-3,4-dihydro-2H-pyran has also been explored. Its derivatives have shown activity against viruses such as HIV and other pathogens. The mechanism often involves interference with viral replication processes .

Anticancer Effects

One of the most notable aspects of 5-bromo-3,4-dihydro-2H-pyran is its anticancer activity. A study focusing on T24 human bladder cancer cells revealed that this compound induces apoptosis and cell cycle arrest. The treatment with varying concentrations (0 to 10 µM) resulted in significant morphological changes and reduced cell viability .

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 2 | 85 | Low |

| 5 | 65 | Moderate |

| 8 | 40 | High |

| 10 | 20 | Very High |

The biological activity of 5-bromo-3,4-dihydro-2H-pyran can be attributed to several mechanisms:

- α-Alkenylation : The compound undergoes α-alkenylation reactions which modify biomolecules and affect their functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

- Gene Expression Alteration : Changes in gene expression profiles have been observed following treatment with this compound, indicating a potential role in regulating cellular responses to stress or damage.

Study on Bladder Cancer Cells

In a pivotal study published in Molecular Medicine Reports, researchers treated T24 human bladder cancer cells with varying doses of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (a derivative). The results indicated significant induction of apoptosis and cell cycle arrest at higher concentrations (8 µM and above), suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against several bacterial strains, demonstrating that compounds related to 5-bromo-3,4-dihydro-2H-pyran exhibited MIC values comparable to established antibiotics. These findings support the compound's potential for further development into new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.